

# Application Notes and Protocols for Measuring Mitochondrial Membrane Potential using Rhodamine 800

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## Compound of Interest

Compound Name: Rhodamine 800

Cat. No.: B170763

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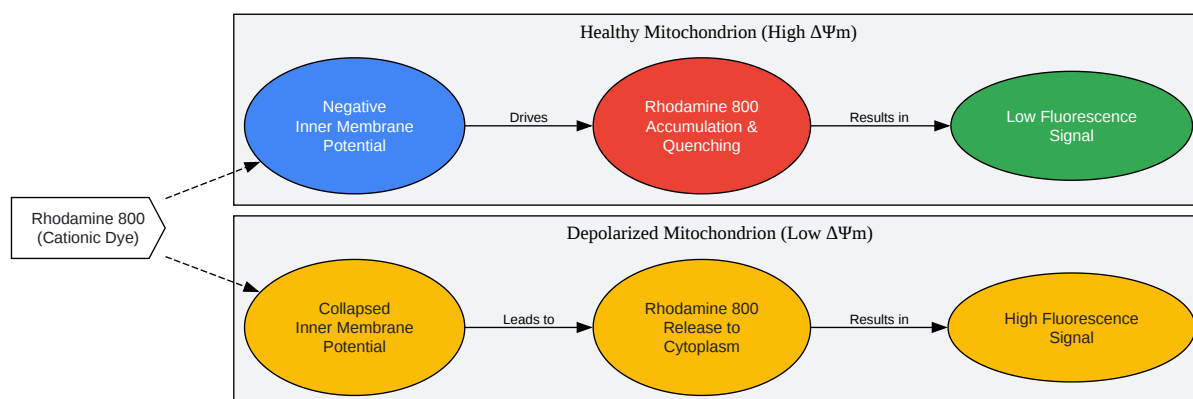
These application notes provide a comprehensive guide for the utilization of **Rhodamine 800**, a near-infrared fluorescent dye, for the quantitative and qualitative assessment of mitochondrial membrane potential ( $\Delta\Psi_m$ ) in various biological systems.

## Introduction

The mitochondrial membrane potential is a critical parameter of mitochondrial function and overall cellular health. It is a key component of the proton-motive force that drives ATP synthesis. A decrease in  $\Delta\Psi_m$  is a hallmark of mitochondrial dysfunction and is often associated with cellular stress, apoptosis, and various disease pathologies. **Rhodamine 800** is a cell-permeant, cationic fluorescent probe that selectively accumulates in active mitochondria in a manner dependent on the membrane potential.[1] In healthy cells with a high  $\Delta\Psi_m$ , **Rhodamine 800** is sequestered by the mitochondria, leading to a decrease in the fluorescence of the surrounding solution. Conversely, in cells with depolarized mitochondria, the dye is dispersed throughout the cytoplasm, resulting in an increase in fluorescence. Its near-infrared spectral properties minimize interference from cellular autofluorescence, making it a valuable tool for sensitive detection.[2]

## Principle of Measurement

**Rhodamine 800** is a lipophilic cation that distributes across the inner mitochondrial membrane according to the Nernst equation. The negative charge on the inside of the inner mitochondrial membrane of healthy, respiring mitochondria drives the accumulation of the positively charged **Rhodamine 800** dye within the mitochondrial matrix. This accumulation leads to a phenomenon known as fluorescence quenching, where the high concentration of the dye results in a decrease in its fluorescence intensity. When the mitochondrial membrane potential collapses, the dye is no longer sequestered and is released into the cytoplasm, leading to an increase in fluorescence. This change in fluorescence intensity can be measured to assess changes in  $\Delta\Psi_m$ .



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Mechanism of **Rhodamine 800** for  $\Delta\Psi_m$  measurement.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters of **Rhodamine 800** from experimental studies.

Table 1: Spectral Properties of **Rhodamine 800**

Parameter	Wavelength (nm)	Notes
Excitation Maximum	670 - 690	Can be excited with laser diodes.[3]
Emission Maximum	~720	In the near-infrared range.[3]

Table 2: **Rhodamine 800** Uptake and Fluorescence Changes in Different Biological Systems

Biological System	Condition	Rhodamine 800 Uptake (%)	Fluorescence Decrease (%)
Isolated Rat Mitochondria	Energized	>99	77
Isolated Rat Mitochondria	De-energized (with uncoupler)	Not specified	13
Rat Cardiomyocytes	-	67	16
Rat Hepatocytes	-	75	37
Rat Cardiomyocytes	Uncoupled	Reversal of fluorescence decrease by ~10%	Not applicable
Rat Hepatocytes	Uncoupled	Reversal of fluorescence decrease by ~10%	Not applicable

## Experimental Protocols

### Reagent Preparation

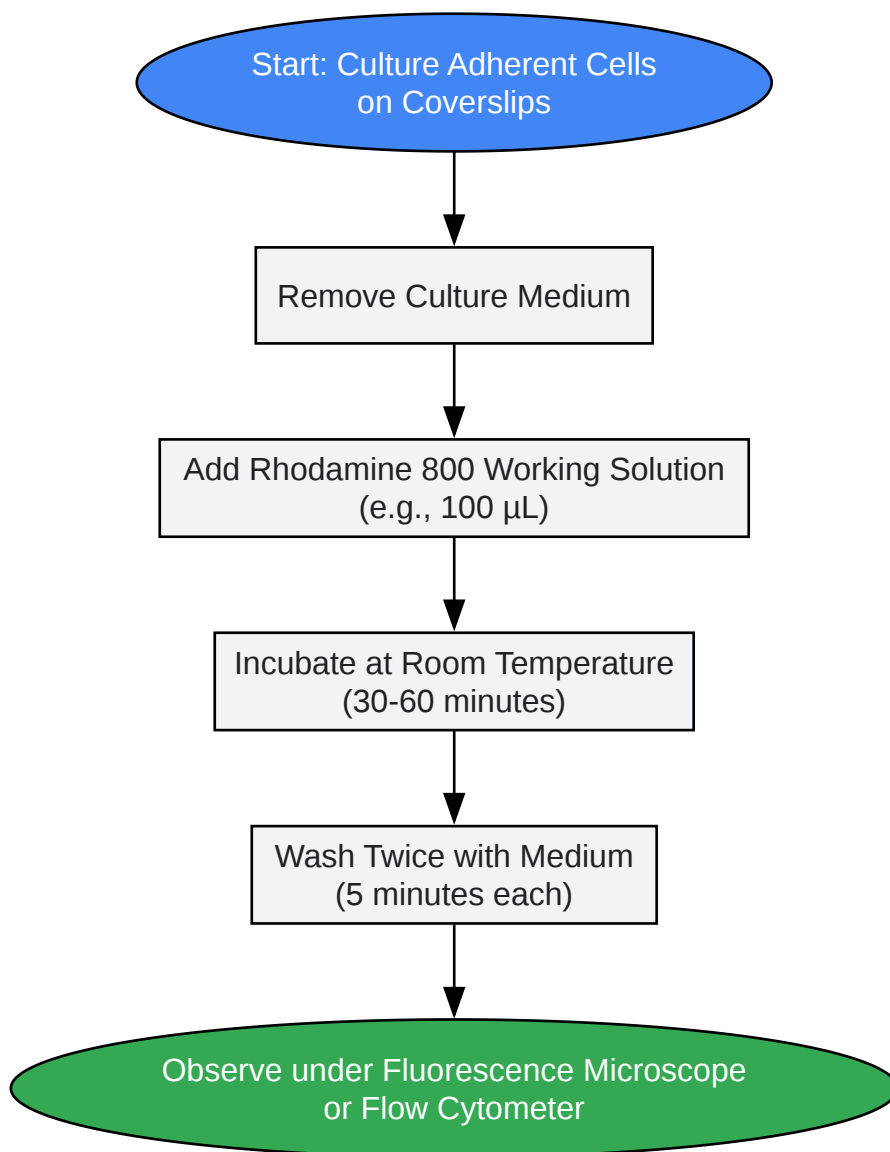
#### 1.1. Stock Solution (0.1 mM to 1 mM)

- Dissolve **Rhodamine 800** in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For example, to prepare a 5 mM stock solution, dissolve 1 mg of **Rhodamine 800** in 525  $\mu$ L of DMSO.
- Store the stock solution at -20°C, protected from light.

#### 1.2. Working Solution (1 $\mu$ M to 20 $\mu$ M)

- On the day of the experiment, dilute the stock solution to the desired working concentration using a suitable buffer such as phosphate-buffered saline (PBS) or serum-free cell culture medium. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

## Staining Protocol for Adherent Cells (for Fluorescence Microscopy)



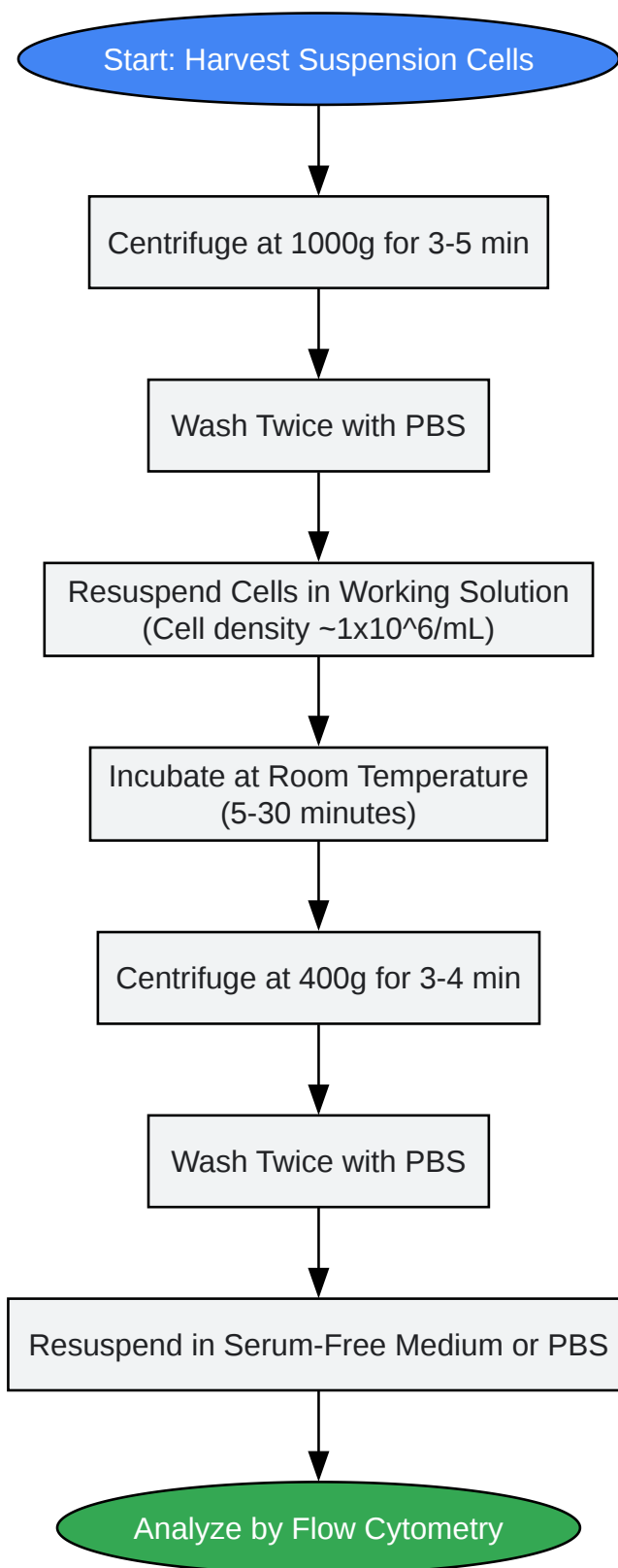
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#### Workflow for staining adherent cells.

- Culture adherent cells on sterile coverslips or in a suitable imaging plate.
- When cells reach the desired confluency, remove the culture medium.
- Add the prepared **Rhodamine 800** working solution to the cells. Ensure the entire surface is covered.
- Incubate the cells for 30-60 minutes at room temperature, protected from light.

- After incubation, remove the staining solution and wash the cells twice with pre-warmed medium for 5 minutes each time.
- The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets (Excitation/Emission: ~680/~720 nm).

## Staining Protocol for Suspension Cells (for Flow Cytometry)



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Workflow for staining suspension cells.

- Harvest suspension cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.
- Discard the supernatant and wash the cells twice with PBS.
- Resuspend the cell pellet in the **Rhodamine 800** working solution to a density of approximately  $1 \times 10^6$  cells/mL.
- Incubate for 5-30 minutes at room temperature, protected from light.
- After incubation, centrifuge the cells at 400 x g for 3-4 minutes at 4°C.
- Discard the supernatant and wash the cells twice with PBS.
- Resuspend the final cell pellet in serum-free cell culture medium or PBS for analysis.
- Analyze the cells using a flow cytometer equipped with a laser for excitation in the far-red region and an appropriate emission filter.

## Protocol for Isolated Mitochondria

- Isolate mitochondria from cells or tissues using standard differential centrifugation protocols.
- Resuspend the isolated mitochondria in a suitable respiration buffer.
- Add **Rhodamine 800** to the mitochondrial suspension to a final concentration of approximately 1  $\mu$ M.
- Measure the fluorescence continuously using a fluorometer or a fluorescence plate reader.
- To determine the membrane potential-dependent fluorescence change, a mitochondrial uncoupler such as Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) can be added to dissipate the  $\Delta\Psi_m$ . A subsequent increase in fluorescence indicates the potential-dependent component of the signal.

## Data Acquisition and Analysis

- Fluorescence Microscopy: Acquire images using appropriate filter sets. The fluorescence intensity within the mitochondria can be quantified using image analysis software. A



decrease in mitochondrial fluorescence intensity or an increase in cytoplasmic fluorescence is indicative of a loss of  $\Delta\Psi_m$ .

- **Flow Cytometry:** The mean fluorescence intensity of the cell population is measured. A shift in the fluorescence intensity histogram to lower values indicates mitochondrial depolarization.
- **Fluorometry/Plate Reader:** The fluorescence intensity of the cell or mitochondrial suspension is measured over time. An increase in fluorescence intensity indicates a decrease in  $\Delta\Psi_m$ .

## Important Considerations and Limitations

- **Hydrophobicity:** The excessive hydrophobicity of **Rhodamine 800** may lead to non-specific binding and can complicate the detection of energy-dependent fluorescence changes in certain tissues like the myocardium.
- **Calibration:** For quantitative measurements of  $\Delta\Psi_m$ , it is essential to perform a calibration using a potassium ionophore like valinomycin in the presence of varying external potassium concentrations.
- **Controls:** Always include appropriate controls in your experiments. A positive control for mitochondrial depolarization can be achieved by treating cells with an uncoupler like FCCP.
- **Toxicity:** While rhodamine dyes are generally considered to have low toxicity at working concentrations, it is advisable to assess any potential cytotoxic effects in your specific cell type and experimental setup.
- **Photostability:** Protect the dye and stained samples from excessive light exposure to prevent photobleaching.

By following these guidelines and protocols, researchers can effectively utilize **Rhodamine 800** to investigate mitochondrial function and its role in various physiological and pathological processes.

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## References

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